molecular formula C52H56P2 B221668 3,17-Dampa CAS No. 168412-87-1

3,17-Dampa

Cat. No.: B221668
CAS No.: 168412-87-1
M. Wt: 480.6 g/mol
InChI Key: IMWRDPRQZBFXIQ-HYAUSYAKSA-N
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Description

The compound 3,17-Dampa is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,17-Dampa typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize costs. These methods often include large-scale reactions with efficient purification processes to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,17-Dampa: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3,17-Dampa: has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 3,17-Dampa involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,17-Dampa lies in its specific functional groups and stereochemistry, which confer distinct biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

168412-87-1

Molecular Formula

C52H56P2

Molecular Weight

480.6 g/mol

IUPAC Name

[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C30H40O5/c1-18(31)34-23-12-14-29(3)21(16-23)17-24(20-6-8-22(33-5)9-7-20)28-25-10-11-27(35-19(2)32)30(25,4)15-13-26(28)29/h6-9,17,23-28H,10-16H2,1-5H3/t23-,24+,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

IMWRDPRQZBFXIQ-HYAUSYAKSA-N

SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)C5=CC=C(C=C5)OC)CCC4OC(=O)C)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C=C2C1)C5=CC=C(C=C5)OC)CC[C@@H]4OC(=O)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)C5=CC=C(C=C5)OC)CCC4OC(=O)C)C)C

Synonyms

3,17-DAMPA
3,17-dihydroxy-7-(4-methoxyphenyl)-androst-5-ene 3,17-diacetate
3,17-dihydroxy-7-(4-methoxyphenyl)-androst-5-ene 3,17-diacetate, (3beta,7alpha,17beta)-isome

Origin of Product

United States

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